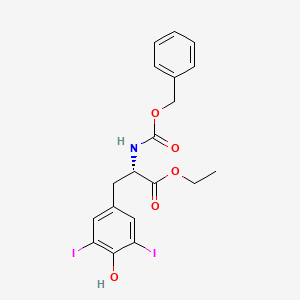

Z-Tyr(3,5-I2)-oet

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

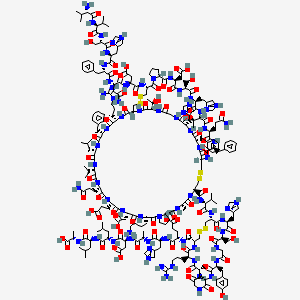

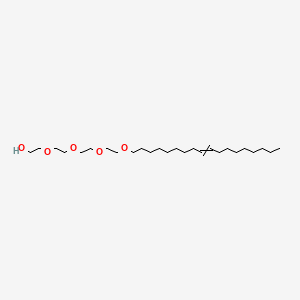

Z-Tyr(3,5-I2)-oet, also known as ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a chemical compound with the molecular formula C19H19I2NO5 .

Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The molecular weight of this compound is 595.172 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen

EPR Spectrum and Decay Kinetics in Photosystem II

EPR Spectrum of Tyrosine Z *: The EPR spectrum of tyrosine Z* (YZ*) and its decay kinetics in O2-evolving photosystem II preparations has been extensively studied. YZ* acts as a direct oxidant in the O2-evolving complex, playing a crucial role in the catalytic function of photosystem II. High-resolution EPR spectra at temperatures close to the onset of S-state transitions provide insights into the properties of YZ* in functional systems, including its interaction with the Mn cluster and implications for the water-splitting mechanism of photosystem II (Ioannidis, Zahariou, & Petrouleas, 2008).

Proton-Coupled Electron Transfer in Photosystem II

Coupling Between Proton and Electron Transfer : Research on photosystem II core complexes, including the substitution of 3-fluorotyrosine for Tyr(Z), sheds light on the intricate coupling between proton transfer and electron transfer. These findings highlight the role of hydrogen bonds and possibly salt bridges in determining the coupling mechanism, which is pivotal for understanding the functional dynamics of photosystem II in the photosynthetic oxygen-evolving complex (Rappaport et al., 2009).

Role of Tyrosine in Redox Reactions and Hydrogen Bonding Networks

Redox Control and Hydrogen Bonding Networks : The role of redox-active tyrosine Z (YZ) in proton-coupled electron transfer reactions within the photosynthetic oxygen-evolving complex is critical. Studies on the recombination rate of YZ* and the effect of solvent isotopes provide a deeper understanding of the electron transfer mechanisms and the structural dynamics involved in photosynthesis, emphasizing the importance of hydrogen bonding networks (Keough, Zuniga, Jenson, & Barry, 2013).

Structural Insights into Zinc Complexes

Structural and Spectroscopic Properties of Zinc Complexes : Studies on zinc complexes with tyrosine derivatives offer valuable insights into their structural and spectroscopic properties. These findings have implications for understanding the coordination chemistry of zinc and its interaction with biological ligands, which can be relevant to the broader context of tyrosine's role in enzyme activities and metalloprotein functions (Wojciechowska et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)